An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methoxybenzoic Acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methoxybenzoic Acid: A Key Building Block in Modern Drug Discovery
CAS Number: 935534-45-5
Authored by a Senior Application Scientist
Introduction
6-Bromo-2-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid moiety, provides a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic placement of its functional groups allows for a range of chemical transformations, making it an invaluable intermediate in the synthesis of novel therapeutic agents.[1][2] The presence of both bromine and fluorine atoms, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability and binding affinity.[2]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical and spectroscopic properties of 6-Bromo-2-fluoro-3-methoxybenzoic acid is essential for its effective utilization in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 935534-45-5 | [3] |
| Molecular Formula | C₈H₆BrFO₃ | PubChemLite[4] |
| Molecular Weight | 249.04 g/mol | AiFChem[5] |
| Appearance | Solid | Sigma-Aldrich[6] |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of the four different substituents on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the electronegative bromine, fluorine, and oxygen atoms will exhibit characteristic downfield shifts.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the molecule, as well as characteristic fragmentation patterns that can be used to confirm its structure.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present, including the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy group.
Synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic Acid: A Strategic Approach
The synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid requires a multi-step approach that carefully considers the directing effects of the substituents on the aromatic ring. While a specific, detailed experimental protocol is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles. One common strategy involves the electrophilic bromination of a suitably substituted benzoic acid precursor.
Conceptual Synthetic Workflow
A logical synthetic pathway would likely start from a more readily available substituted benzene derivative, followed by a series of reactions to introduce the required functional groups in the correct positions. For instance, a plausible route could involve the bromination of a fluorinated methoxybenzoic acid derivative. The directing effects of the existing substituents (fluoro, methoxy, and carboxylic acid groups) would need to be carefully managed to achieve the desired regioselectivity.
Caption: Conceptual workflow for the synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid.
Illustrative Experimental Protocol (General Principles)
The following protocol is a generalized representation of how the synthesis might be approached, emphasizing the key chemical principles involved.
Step 1: Preparation of a 2-Fluoro-3-methoxybenzoic Acid Precursor This step would likely involve the functionalization of a commercially available starting material to install the fluoro and methoxy groups in the desired ortho and meta positions relative to the eventual carboxylic acid.
Step 2: Regioselective Bromination The 2-fluoro-3-methoxybenzoic acid precursor would then be subjected to electrophilic bromination. The choice of brominating agent (e.g., N-bromosuccinimide) and reaction conditions would be critical to ensure the bromine atom is introduced at the C6 position, which is sterically accessible and electronically influenced by the existing substituents.
Step 3: Purification and Characterization The final product would be purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the synthesized 6-Bromo-2-fluoro-3-methoxybenzoic acid would then be confirmed using spectroscopic methods (NMR, MS, IR).
Applications in Drug Discovery and Medicinal Chemistry
6-Bromo-2-fluoro-3-methoxybenzoic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.
Role as a Versatile Synthetic Intermediate
The carboxylic acid group can be readily converted into amides, esters, and other derivatives. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility makes it a key component in the construction of compound libraries for high-throughput screening in drug discovery programs.
Illustrative Application in the Synthesis of Bioactive Scaffolds
One potential application of 6-Bromo-2-fluoro-3-methoxybenzoic acid is in the synthesis of complex heterocyclic compounds, which are prevalent in many approved drugs. For example, it could be used as a starting material for the synthesis of quinoline derivatives, a class of compounds known for their broad spectrum of biological activities, including antibacterial and anticancer properties.
Caption: Synthetic utility of 6-Bromo-2-fluoro-3-methoxybenzoic acid in constructing bioactive heterocycles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-Bromo-2-fluoro-3-methoxybenzoic acid.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood.
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Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
6-Bromo-2-fluoro-3-methoxybenzoic acid is a strategically important building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of functional groups offers a high degree of synthetic flexibility, enabling the creation of diverse molecular libraries and the targeted synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in advancing the frontiers of medicinal chemistry.
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